molecular formula C6H4FNO B156136 3-Fluoro-2-formylpyridine CAS No. 31224-43-8

3-Fluoro-2-formylpyridine

Cat. No. B156136
Key on ui cas rn: 31224-43-8
M. Wt: 125.1 g/mol
InChI Key: OZIMPUNGBUYCSP-UHFFFAOYSA-N
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Patent
US05716971

Procedure details

To a mixture of a 1.6M n-butyl lithium hexane solution (35 ml) and diethyl ether (200 ml) was added, at -78° C. under argon atmosphere, a solution of 1,4-diazabicyclo[2,2,21octane (6.35 g) in diethyl ether (200 ml), which was stirred for one hour at temperatures ranging from -70° to -50° C. To the mixture was added 3-fluoropyridine (5.00 g) at -70° C., and the mixture was stirred for one hour at temperatures ranging from -70° to -60° C. To the reaction mixture was added at -70° C. DMF (9.41 g). The mixture was stirred for one hour at temperatures ranging from -70° to -50° C., which was then poured into a saturated aqueous saline solution, followed by extraction with ethyl acetate/chloroform (about 4:1). The extract solution was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate), and concentrated. The concentrate was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane) to give 3-fluoro-2-formylpyridine (2.75 g, m.p. 52°-53° C.). Reference Example 47 (Production of Compound D-6)
Name
n-butyl lithium hexane
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
9.41 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.N12CCN(CC1)CC2.[F:20][C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1.CN([CH:30]=[O:31])C>C(OCC)C>[F:20][C:21]1[C:22]([CH:30]=[O:31])=[N:23][CH:24]=[CH:25][CH:26]=1 |f:0.1|

Inputs

Step One
Name
n-butyl lithium hexane
Quantity
35 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.35 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=NC=CC1
Step Four
Name
Quantity
9.41 g
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour at temperatures
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, at -78° C. under argon atmosphere
CUSTOM
Type
CUSTOM
Details
ranging from -70° to -50° C
CUSTOM
Type
CUSTOM
Details
ranging from -70° to -60° C
ADDITION
Type
ADDITION
Details
To the reaction mixture was added at -70° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour at temperatures
Duration
1 h
CUSTOM
Type
CUSTOM
Details
ranging from -70° to -50° C.
ADDITION
Type
ADDITION
Details
which was then poured into a saturated aqueous saline solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate/chloroform (about 4:1)
WASH
Type
WASH
Details
The extract solution was washed with a saturated aqueous saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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